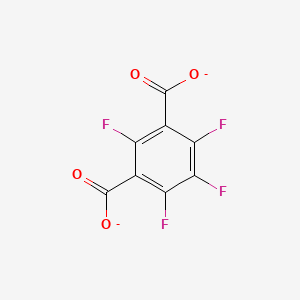
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate is a fluorinated aromatic compound with the molecular formula C8H2F4O4. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of four fluorine atoms and two carboxylate groups attached to a benzene ring, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate typically involves the fluorination of isophthalic acid derivatives. One common method includes the reaction of isophthalic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and crystallization to obtain the compound in high purity. Safety measures are crucial due to the hazardous nature of fluorinating agents and the need to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products Formed
Substitution: Formation of fluorinated aromatic compounds with different functional groups.
Reduction: Formation of fluorinated alcohols or aldehydes.
Oxidation: Formation of more oxidized fluorinated derivatives.
Scientific Research Applications
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and reactive carboxylate groups. These functional groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5,6-Tetrafluoroisophthalic acid
- 2,3,5,6-Tetrafluoroterephthalic acid
- 2,4,5,6-Tetrafluoroisophthalonitrile
- 2,4,5,6-Tetrafluoro-1,3-benzenediamine
Uniqueness
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate is unique due to its specific arrangement of fluorine atoms and carboxylate groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in different fields. Its ability to undergo diverse chemical reactions and form stable products highlights its versatility and importance in research and industry.
Properties
Molecular Formula |
C8F4O4-2 |
|---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)/p-2 |
InChI Key |
PGRIMKUYGUHAKH-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(=O)[O-])F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















